4-amino-N-(3,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide
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Overview
Description
4-AMINO-3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3,4-dimethylphenyl isocyanate with an appropriate oxadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-AMINO-3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-AMINO-3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazoles and related heterocyclic compounds, such as:
- 3,4-DIMETHYLPHENYL ISOCYANATE
- 4-AMINO-3,5-DIMETHYLPYRAZOLE
- 4-FORMYLPHENYLBORONIC ACID
Uniqueness
4-AMINO-3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific structural features and the presence of both amino and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N4O3 |
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Molecular Weight |
248.24 g/mol |
IUPAC Name |
4-amino-N-(3,4-dimethylphenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C11H12N4O3/c1-6-3-4-8(5-7(6)2)13-11(16)9-10(12)14-18-15(9)17/h3-5H,1-2H3,(H2,12,14)(H,13,16) |
InChI Key |
KDAWBHBZWXUKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=[N+](ON=C2N)[O-])C |
Origin of Product |
United States |
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